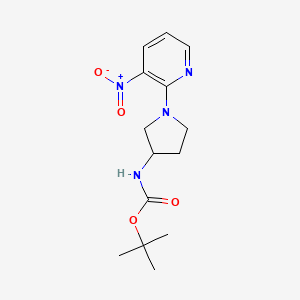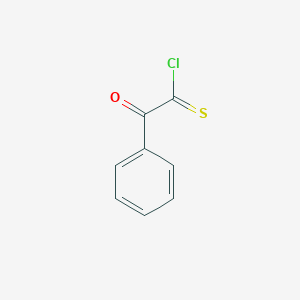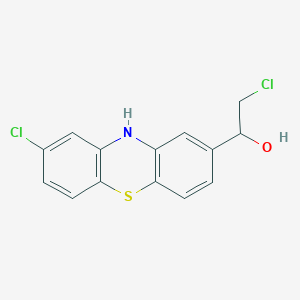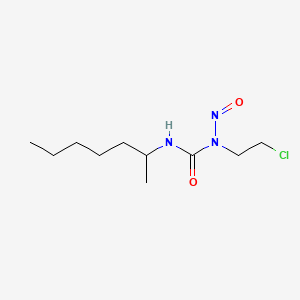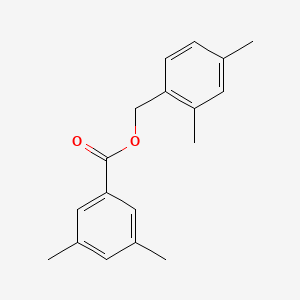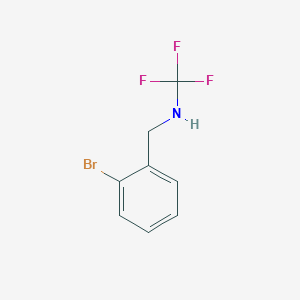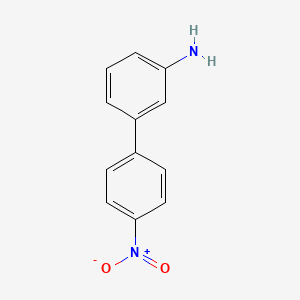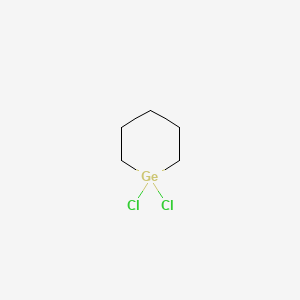
1,1-Dichlorogerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorogerminane is an organogermanium compound characterized by the presence of two chlorine atoms attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichlorogerminane can be synthesized through the reaction of germanium tetrachloride with suitable reducing agents. One common method involves the reduction of germanium tetrachloride with lithium aluminum hydride in an ether solvent. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichlorogerminane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form germane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of germanium oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with various functional groups.
Reduction Reactions: Formation of germane derivatives.
Oxidation Reactions: Formation of germanium oxides.
Scientific Research Applications
1,1-Dichlorogerminane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,1-Dichlorogerminane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with other molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trichlorogermane: Similar in structure but contains three chlorine atoms attached to the germanium atom.
Trimethylgermane: Contains three methyl groups attached to the germanium atom instead of chlorine atoms.
Dichlorogermylene: A related compound with a different bonding arrangement and reactivity.
Uniqueness of 1,1-Dichlorogerminane
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
56438-28-9 |
|---|---|
Molecular Formula |
C5H10Cl2Ge |
Molecular Weight |
213.67 g/mol |
IUPAC Name |
1,1-dichlorogerminane |
InChI |
InChI=1S/C5H10Cl2Ge/c6-8(7)4-2-1-3-5-8/h1-5H2 |
InChI Key |
SSIZCVRCMFVPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Ge](CC1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
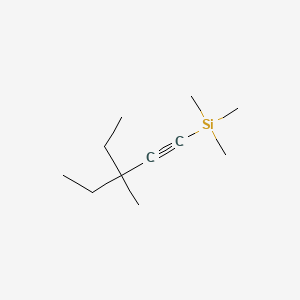
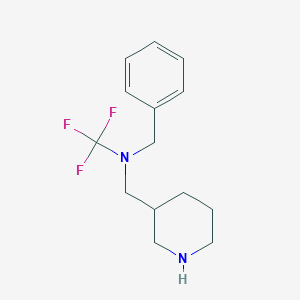

![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
